Methyl 4-(3-aminophenyl)butanoate Methyl 4-(3-aminophenyl)butanoate
Brand Name: Vulcanchem
CAS No.: 134862-17-2
VCID: VC18252025
InChI: InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Methyl 4-(3-aminophenyl)butanoate

CAS No.: 134862-17-2

Cat. No.: VC18252025

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-aminophenyl)butanoate - 134862-17-2

Specification

CAS No. 134862-17-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl 4-(3-aminophenyl)butanoate
Standard InChI InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3
Standard InChI Key RETKACCIRYSPRC-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCC1=CC(=CC=C1)N

Introduction

Structural and Molecular Characteristics

Methyl 4-(3-aminophenyl)butanoate (C11_{11}H15_{15}NO2_2) consists of a butanoate ester group linked to a phenyl ring with an amino substituent at the third carbon. The molecular weight of this compound is approximately 193.24 g/mol, as inferred from its molecular formula . Key structural features include:

  • Ester Group: The methyl ester at the terminal position enhances solubility in organic solvents and influences hydrolysis kinetics.

  • Aromatic Ring: The phenyl group provides a planar, hydrophobic region, facilitating π-π interactions in biological systems.

  • Amino Substituent: The meta-positioned amino group (−NH2_2) enables hydrogen bonding and electrostatic interactions, critical for molecular recognition in pharmacological contexts.

Comparatively, methyl 4-(3-fluoro-5-methylphenyl)butanoate (C12_{12}H15_{15}FO2_2) shares a similar backbone but incorporates fluorine and methyl groups at the third and fifth positions of the phenyl ring, respectively . These substitutions alter electronic properties and steric bulk, potentially modifying reactivity and biological activity.

Synthetic Methodologies

While no explicit synthesis route for methyl 4-(3-aminophenyl)butanoate is documented in the reviewed sources, analogous compounds suggest feasible pathways:

Esterification of Precursor Acids

Methyl esters are typically synthesized via acid-catalyzed esterification. For example, methyl 4-amino-3-(4-methoxyphenyl)butanoate is prepared by reacting 4-amino-3-(4-methoxyphenyl)butanoic acid with methanol under reflux conditions. A similar approach could apply to methyl 4-(3-aminophenyl)butanoate, using 4-(3-aminophenyl)butanoic acid and methanol with sulfuric acid as a catalyst.

Functional Group Modifications

Nitro groups can be reduced to amines post-synthesis. In the synthesis of methyl 3-amino-4-butanamido-5-methylbenzoate, a nitro intermediate is hydrogenated using palladium on charcoal . For methyl 4-(3-aminophenyl)butanoate, nitration followed by reduction could introduce the amino group at the meta position.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/CharacteristicSource Compound Reference
Molecular Weight~193.24 g/mol
SolubilityModerate in polar solvents
Hydrolysis RatepH-dependent ester cleavageGeneral Chemistry
Hydrogen Bonding CapacityHigh (due to −NH2_2)

The amino group’s basicity (pKa_a ~4.5–5.5) allows protonation under physiological conditions, enhancing water solubility and interaction with biological targets.

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s structural flexibility makes it a candidate for derivatization in drug development. For instance, telmisartan analogs derived from similar esters are used to treat hypertension .

Prodrug Design

The ester group serves as a prodrug moiety, improving membrane permeability. Hydrolysis in vivo releases the active acid form, as seen in anti-inflammatory prodrugs.

Comparison with Structural Analogs

Compound NameMolecular FormulaKey SubstituentsBiological Activity
Methyl 4-(3-aminophenyl)butanoateC11_{11}H15_{15}NO2_2−NH2_2 at C3Hypothetical enzyme modulation
Methyl 4-(3-fluoro-5-methylphenyl)butanoateC12_{12}H15_{15}FO2_2−F, −CH3_3 at C3, C5Enhanced metabolic stability
Methyl 4-aminobenzenebutanoateC11_{11}H15_{15}NO2_2−NH2_2 at C4Unknown

Fluorine substitution, as in , increases electronegativity and resistance to oxidative metabolism, while para-aminated analogs may exhibit distinct binding affinities.

Research Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to introduce the amino group at the meta position remains a challenge.

  • Biological Screening: In vitro assays are needed to validate hypothesized anti-inflammatory or receptor-binding activities.

  • Metabolic Studies: Tracing the fate of the ester group in vivo could inform prodrug design.

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